molecular formula C10H19NO B6108213 N-(2-methylpropyl)cyclopentanecarboxamide

N-(2-methylpropyl)cyclopentanecarboxamide

Cat. No.: B6108213
M. Wt: 169.26 g/mol
InChI Key: CYCOXEDSESITPY-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)cyclopentanecarboxamide is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and a 2-methylpropyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

It is known that the compound’s structure is similar to that of other carboxamide derivatives, which have been shown to interact with various biological targets . The specific role of these targets would depend on the context of the biological system in which the compound is introduced.

Mode of Action

Based on its structural similarity to other carboxamide derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions could potentially lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Carboxamide derivatives have been shown to interact with a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation . The downstream effects of these interactions would depend on the specific targets of the compound and the biological context in which it is introduced.

Pharmacokinetics

Carboxamide derivatives are generally known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules, which can facilitate their absorption and distribution . The metabolism and excretion of these compounds would depend on their specific chemical structure and the biological system in which they are introduced.

Result of Action

Based on its structural similarity to other carboxamide derivatives, it can be hypothesized that it may have a variety of potential effects, including modulation of enzyme activity, alteration of signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of N-isobutylcyclopentanecarboxamide could potentially be influenced by a variety of environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the biological system in which the compound is introduced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)cyclopentanecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-methylpropyl)cyclopentanecarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylpropyl)cyclopentanecarboxamide include other cyclopentanecarboxamides with different substituents, such as:

Uniqueness

This compound is unique due to its specific combination of a cyclopentane ring and a 2-methylpropyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)7-11-10(12)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCOXEDSESITPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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